5-(Bromomethyl)azepan-2-one

Description

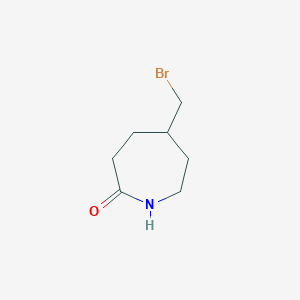

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANGYXDLVWARHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 Bromomethyl Azepan 2 One

The fundamental properties of 5-(Bromomethyl)azepan-2-one are crucial for its handling, reactivity, and analysis. While a comprehensive experimental dataset for this specific compound is not widely available in the public domain, its properties can be predicted based on its structure and comparison to related compounds.

| Property | Value |

| Molecular Formula | C₇H₁₂BrNO |

| Molecular Weight | 206.08 g/mol |

| IUPAC Name | 5-(bromomethyl)azepan-2-one |

Note: The data in this table is based on the compound's chemical structure and may be computationally derived.

Synthesis and Manufacturing

The synthesis of 5-(Bromomethyl)azepan-2-one can be approached through various synthetic routes, often starting from more readily available precursors. One common strategy involves the modification of a pre-existing azepan-2-one (B1668282) (caprolactam) scaffold.

A plausible synthetic pathway could involve the bromination of a suitable precursor, such as 5-(hydroxymethyl)azepan-2-one. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another potential route could start from a different cyclic precursor, where the azepane ring is formed in a later step of the synthesis. For example, a suitably substituted open-chain molecule could be cyclized to form the desired lactam ring.

The purification of 5-(Bromomethyl)azepan-2-one would typically involve standard laboratory techniques such as column chromatography to separate the desired product from any unreacted starting materials or byproducts.

Chemical Reactivity and Synthetic Applications

The reactivity of 5-(Bromomethyl)azepan-2-one is largely dictated by the presence of two key functional groups: the lactam and the bromomethyl group.

The bromomethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). The carbon atom attached to the bromine is electrophilic and can be attacked by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position of the azepane ring.

Examples of such reactions include:

Amination: Reaction with amines to form 5-(aminomethyl)azepan-2-one (B14880898) derivatives.

Alkoxylation: Reaction with alkoxides to yield ether-linked derivatives.

Thiolation: Reaction with thiols to produce thioether derivatives.

The lactam part of the molecule also possesses its own reactivity. The amide bond can be hydrolyzed under acidic or basic conditions, which would open the seven-membered ring. The nitrogen atom of the lactam can also be involved in chemical transformations.

These reactive properties make 5-(Bromomethyl)azepan-2-one a valuable intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.

Applications in Polymer Chemistry and Materials Science

The strategic placement of a reactive bromomethyl group on the caprolactam ring makes 5-(bromomethyl)azepan-2-one a highly valuable, yet specialized, monomer in the fields of polymer chemistry and materials science. Its utility stems from its ability to undergo ring-opening polymerization to form a functional polyamide, which can then be chemically modified through its pendent reactive sites. This approach allows for the creation of advanced polymeric materials with precisely tailored properties.

Computational and Spectroscopic Characterization Studies of Azepan 2 One Compounds

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful predictive insights into the behavior of molecules, complementing and guiding experimental research. For azepan-2-one (B1668282) compounds, these methods are crucial for understanding reaction mechanisms, conformational preferences, and electronic properties that govern their reactivity and spectroscopic signatures.

Mechanistic Insights through Computational Analysis

Computational analysis is a key methodology for exploring the intricate pathways of chemical reactions. By modeling the potential energy surfaces of reacting systems, researchers can identify transition states, intermediates, and the energetic barriers that separate them. For cyclic amines and amides, these studies can elucidate mechanisms ranging from nucleophilic substitutions to complex rearrangements. nih.govrsc.org

For instance, computational investigations into reactions involving cyclic amines have provided detailed mechanistic insights into transformations such as redox-neutral aromatization. nih.gov These studies often reveal the roles of key intermediates like enamines and azomethine ylides. nih.gov Similarly, computational models can be used to understand stereoselective reactions, such as the cyclization to form β-lactams within complex architectures, by evaluating the distortion and interaction energies of various transition states. researchgate.net Such analyses help explain how specific product outcomes are achieved, a principle that can be extended to predict the reactivity of substituted azepan-2-ones. researchgate.net

Application of Density Functional Theory (DFT) and Related Methods

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. researchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like azepan-2-one derivatives. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts. mdpi.comfrontiersin.org

A significant application of DFT is in conformational analysis. The seven-membered ring of azepan-2-one is flexible and can adopt several conformations, such as chair and boat forms. DFT calculations have been employed to determine the relative energies of these conformers for caprolactam, revealing that the chair conformation is the most stable. researchgate.net The energy barrier for the inversion of the most stable chair conformation of caprolactam has been calculated to be approximately 10.5 kcal/mol, which aligns well with experimental data. researchgate.net DFT has also been used to validate crystal structures solved from powder X-ray diffraction data and to analyze the hydrogen-bonding networks that define the solid-state architecture of compounds like ε-caprolactam. researchgate.netmdpi.com

| Application Area | Specific Information Gained | Relevance to 5-(Bromomethyl)azepan-2-one |

|---|---|---|

| Conformational Analysis | Determination of the most stable conformers (e.g., chair vs. boat) and energy barriers for interconversion. researchgate.net | Predicts the likely three-dimensional shape and flexibility of the molecule. |

| Spectroscopic Prediction | Calculation of vibrational frequencies (IR) and NMR chemical shifts to aid in spectral assignment. mdpi.comfrontiersin.org | Helps in interpreting experimental spectra and confirming the molecular structure. |

| Reactivity Analysis | Calculation of molecular electrostatic potential and frontier molecular orbitals to predict reactive sites. mdpi.com | Identifies regions of the molecule most susceptible to nucleophilic or electrophilic attack. |

| Structural Validation | Optimization of crystal structures to validate experimental X-ray diffraction data. researchgate.netmdpi.com | Confirms the atomic arrangement in the solid state. |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of azepan-2-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework. uobasrah.edu.iqpreprints.org

For the parent azepan-2-one (ε-caprolactam), the ¹H NMR spectrum shows distinct signals for the protons on each of the five methylene (B1212753) (CH₂) groups and a signal for the N-H proton. nih.gov The ¹³C NMR spectrum correspondingly shows five signals for the methylene carbons and a downfield signal for the carbonyl carbon. nih.gov In the case of 5-(Bromomethyl)azepan-2-one, the introduction of the bromomethyl substituent would significantly alter the spectrum. A new set of signals for the CH₂Br group would appear, and the signals for the proton and carbon at the C5 position would be shifted and show different splitting patterns due to the new neighboring group. Detailed 2D NMR experiments, such as COSY and HMBC, would be essential for the unambiguous assignment of all signals in such a substituted derivative. preprints.org Studies on substituted azepinones have demonstrated the complexity of their NMR spectra and the necessity of simulation for accurate interpretation. rsc.orgrsc.orgresearchgate.net

| Position | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| C2 (C=O) | - | ~179 |

| C3 | ~2.45 | ~36 |

| C4 | ~1.65 | ~23 |

| C5 | ~1.65 | ~30 |

| C6 | ~1.65 | ~29 |

| C7 | ~3.20 | ~42 |

| N-H | ~6.5-7.5 (broad) | - |

Note: Values are approximate for the parent ε-caprolactam and will vary with solvent and substitution. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. masterorganicchemistry.com For azepan-2-one compounds, the most characteristic feature in the IR spectrum is the strong absorption band due to the stretching of the amide carbonyl group (C=O). This peak typically appears in the region of 1650-1690 cm⁻¹. Another key feature is the N-H stretching vibration, which is observed as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring are found just below 3000 cm⁻¹. nist.govresearchgate.net For 5-(Bromomethyl)azepan-2-one, an additional absorption corresponding to the C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Source: Data compiled from NIST Chemistry WebBook and other spectroscopic resources. nist.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. nih.govresearchgate.net

For 5-(Bromomethyl)azepan-2-one, the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. chemguide.co.uklibretexts.orglibretexts.org Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M and M+2). ucalgary.cacsbsju.edu This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule or in any fragment that retains the bromine atom. csbsju.edu Common fragmentation pathways for lactams involve the cleavage of the amide ring, which would lead to a series of smaller fragment ions, helping to confirm the core azepan-2-one structure. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Molecular Ion (M⁺) | A pair of peaks (M and M+2) of approximately 1:1 intensity. | Confirms the molecular weight and the presence of one bromine atom. chemguide.co.uklibretexts.org |

| Loss of Br• | A fragment ion corresponding to [M-Br]⁺. | Indicates a common fragmentation pathway for alkyl halides. csbsju.edu |

| Loss of CH₂Br• | A fragment ion corresponding to [M-CH₂Br]⁺. | Confirms the presence of the bromomethyl substituent. |

| Ring Cleavage | Fragments resulting from the breaking of the azepan-2-one ring. | Provides structural information about the core lactam structure. nih.gov |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational details, which are indispensable for a complete understanding of a molecule's chemical and physical properties. In the context of azepan-2-one derivatives, X-ray crystallography is crucial for elucidating the conformation of the seven-membered ring and the spatial orientation of its substituents.

While a specific crystallographic study for 5-(Bromomethyl)azepan-2-one is not publicly available, extensive research on the parent compound, ε-caprolactam (azepan-2-one), and its substituted analogues provides a robust framework for understanding its likely structural characteristics.

Structural Features of the Azepan-2-one Ring

Studies on ε-caprolactam and its derivatives consistently show that the seven-membered ring adopts a favored (pseudo) chair conformation. rsc.orgrsc.orgresearchgate.net A key feature of this structure is the planarity of the amide (lactam) functional group, where the C(=O)–N–C segment is planar. rsc.org The crystal structure of the parent ε-caprolactam (CSD REF CODE: CAPLAC) serves as a fundamental reference for comparison with substituted derivatives. rsc.org In its crystalline state, ε-caprolactam molecules typically form hydrogen-bonded dimers through intermolecular N–H⋯O interactions, creating a characteristic R²₂(8) graph set motif. rsc.org

| Table 1: Crystallographic Data for ε-Caprolactam | |

|---|---|

| Parameter | Value |

| Formula | C₆H₁₁NO |

| System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 19.28 |

| b (Å) | 7.78 |

| c (Å) | 9.57 |

| β (°) | 112.39 |

Influence of Substituents on Conformation

The introduction of substituents onto the azepan-2-one ring significantly influences the ring's conformation and the orientation of the substituent itself. Generally, for monosubstituted caprolactams, substituents in an equatorial position are energetically favored over an axial position. rsc.org However, this preference can be altered by other structural modifications. For instance, in a 6-substituted caprolactam, a –COOMe group prefers an equatorial position. rsc.orgscispace.com This preference can be reversed, forcing the group into an axial orientation, by introducing a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen. rsc.orgscispace.com

The study of different azepan-2-one derivatives demonstrates the type of detailed structural information that can be obtained. For example, the crystal structure of 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone has been fully characterized, providing precise bond lengths and angles, and confirming a Z-conformation about the C=C bond, which is stabilized by an intramolecular N—H···O hydrogen bond.

| Table 2: Crystallographic Data for an Azepan-2-one Derivative* | |

|---|---|

| Parameter | Value |

| Formula | C₁₄H₁₆N₂O₃ |

| System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7963 |

| b (Å) | 8.4054 |

| c (Å) | 11.6649 |

| α (°) | 76.508 |

| β (°) | 81.134 |

| γ (°) | 80.596 |

Future Research Trajectories and Synthetic Challenges

Development of Novel and Efficient Synthetic Routes

One promising avenue is the functionalization of readily available caprolactam precursors. For instance, a strategy could involve the selective α-functionalization of a protected caprolactam enolate, followed by subsequent transformations to introduce the bromomethyl group. Another approach could be the ring expansion of a suitably substituted piperidine (B6355638) derivative, a strategy that has been explored for other heterocyclic systems.

A key challenge lies in achieving regioselectivity. The caprolactam ring offers multiple sites for reaction, and directing functionalization to the 5-position is non-trivial. The development of novel catalytic systems that can achieve this transformation with high selectivity will be a significant advancement. Furthermore, ensuring the stability of the lactam ring throughout the synthetic sequence is crucial.

| Potential Synthetic Strategy | Key Transformation | Advantages | Challenges |

| Functionalization of Caprolactam | Directed C-H activation at the 5-position | Atom economy, potentially fewer steps | Regioselectivity, harsh conditions may be required |

| Ring Expansion | Beckmann or Schmidt rearrangement of a cyclohexanone (B45756) precursor | Access to diverse substitution patterns | Stereocontrol, potential for side reactions |

| Cyclization of an Acyclic Precursor | Intramolecular cyclization of a functionalized amino acid derivative | High degree of control over substituent placement | Synthesis of the linear precursor can be lengthy |

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of 5-(bromomethyl)azepan-2-one, possessing both a lactam and a primary alkyl bromide, suggests a rich and underexplored reactivity profile. The bromomethyl group is a versatile electrophilic handle, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of diverse side chains at the 5-position.

Future research should systematically investigate the scope of these nucleophilic substitution reactions. Moreover, the interplay between the lactam functionality and the bromomethyl group could lead to novel intramolecular cyclization reactions, potentially affording bicyclic structures of medicinal interest. For example, under basic conditions, the lactam nitrogen, once deprotonated, could act as an intramolecular nucleophile, leading to the formation of a fused ring system.

The potential for radical-mediated reactions involving the carbon-bromine bond also warrants investigation. Such transformations could open up pathways to carbon-carbon bond formation that are complementary to traditional ionic reactions.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanide | 5-(Aminomethyl)-, 5-(Alkoxymethyl)-, 5-(Thiomethyl)-, 5-(Cyanomethyl)azepan-2-ones |

| Intramolecular Cyclization | Strong base (e.g., NaH) | Bicyclic azepan-2-one (B1668282) derivatives |

| Radical Reactions | Radical initiator (e.g., AIBN), radical trap | C-C or C-heteroatom bond formation at the bromomethyl position |

Advancements in Stereoselective Synthesis of Azepan-2-one Systems

For many applications, particularly in pharmacology, the stereochemistry of a molecule is critical. The 5-position of 5-(bromomethyl)azepan-2-one is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant challenge and a key area for future research.

Approaches to stereoselective synthesis could include the use of chiral starting materials, the application of chiral auxiliaries to guide the reaction stereochemistry, or the development of enantioselective catalytic methods. For instance, an asymmetric Michael addition to a suitable α,β-unsaturated precursor, followed by cyclization, could establish the desired stereocenter. nih.gov

Furthermore, dynamic kinetic resolution, a process that combines the racemization of a starting material with a stereoselective reaction, could be a powerful tool for the synthesis of enantiopure 5-substituted azepan-2-ones. mdpi.com The successful implementation of such strategies would be a major step forward in the chemistry of this compound class.

Innovative Applications in Diverse Scientific Disciplines

The versatile structure of 5-(bromomethyl)azepan-2-one suggests its potential for a wide range of applications. In medicinal chemistry, it could serve as a scaffold for the synthesis of novel therapeutic agents. The azepan-2-one core is present in a number of biologically active molecules, and the ability to easily introduce a variety of substituents at the 5-position would allow for the rapid generation of compound libraries for screening against various biological targets. For example, derivatives could be explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase, a target for inflammatory diseases and cancer. nih.gov

In materials science, 5-(bromomethyl)azepan-2-one could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The lactam functionality can undergo ring-opening polymerization, while the bromomethyl group provides a site for post-polymerization modification, allowing for the tuning of the material's properties.

The compound could also find use as a chemical probe in chemical biology. The bromomethyl group can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells.

| Discipline | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for drug discovery | The azepan-2-one core is a known pharmacophore; the bromomethyl group allows for facile diversification. |

| Materials Science | Monomer for functional polymers | The lactam allows for ring-opening polymerization, and the bromomethyl group enables post-polymerization functionalization. |

| Chemical Biology | Chemical probe for biomolecule labeling | The reactive bromomethyl group can form covalent bonds with biological macromolecules. |

Q & A

Q. How can researchers leverage 5-(Bromomethyl)azepan-2-one as a building block for complex heterocycles?

- Methodology :

- Multistep Synthesis : Use the bromomethyl group for alkylation (e.g., with amines to form azepane derivatives) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Protection/Deprotection : Temporarily mask the lactam carbonyl to prevent side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.